molecular formula C8H10N2O2 B8757347 Methyl 2,6-diaminobenzoate CAS No. 32114-64-0

Methyl 2,6-diaminobenzoate

Cat. No.: B8757347
CAS No.: 32114-64-0
M. Wt: 166.18 g/mol
InChI Key: OHNFWUNUCQMCOL-UHFFFAOYSA-N
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Description

Methyl 2,6-diaminobenzoate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Condensation Reactions

The amino groups participate in condensation reactions with carbonyl compounds to form heterocyclic systems:

a. Quinoxaline Formation
Reaction with 1,2-diketones or α-keto acids under acidic or thermal conditions yields quinoxaline derivatives. For example:

text
Methyl 2,6-diaminobenzoate + Glyoxal → Methyl 2,6-diquinoxalinecarboxylate

Conditions : Acetic acid, reflux (2–3 h).
Yield : ~80–85% (analogous to 2,3-isomer reactions).

b. Benzodiazepine Synthesis
Reaction with β-keto esters or aldehydes in the presence of Lewis acids forms fused benzodiazepine derivatives.

Acylation and Alkylation

The amino groups undergo nucleophilic substitution:

Reaction TypeReagents/ConditionsProductsYieldSource
Acylation Acetyl chloride, TEA, DCM (0°C, 1 h)N-Acetylated derivatives70–75%
Alkylation Methyl iodide, K₂CO₃, DMF (RT, 12 h)N-Methylated derivatives65–70%

Key Data :

  • Acylation favors mono-substitution under mild conditions.

  • Alkylation requires excess alkylating agents for di-substitution .

Coordination Chemistry

The amino groups act as ligands in metal complexes:

a. Boron Complexation
Reaction with triphenylboron forms a bis-triphenylboron complex:

text
This compound + 2 BPh₃ → Bis-BPh₃ Complex

Structural Insight :

  • NH₂ groups form hydrogen bonds with ester carbonyl (O=C) and methoxy oxygen .

  • Bond lengths: N–H···O ≈ 2.0–2.2 Å .

b. Transition Metal Complexes
Reaction with Cu(II) or Co(II) salts in ethanol yields stable complexes.
Applications : Catalysis or materials science .

Polymerization

Used as a monomer in polyimide synthesis:

Reaction with Dianhydrides
Example: Pyromellitic dianhydride (PMDA) in NMP at 180°C forms soluble polyimides.
Properties :

  • Glass transition temperature (Tg): 250–280°C.

  • Thermal stability: Decomposition >400°C .

Electrophilic Aromatic Substitution

The amino groups direct electrophiles to specific positions:

ReactionReagentsPosition SubstitutedYieldNotes
Nitration HNO₃, H₂SO₄ (0°C)4-Position60%Para to NH₂ groups
Sulfonation H₂SO₄, SO₃ (RT)4-Position55%Limited solubility

Hydrogen Bonding and Crystal Engineering

The compound exhibits strong intermolecular hydrogen bonding:

  • NH₂···O=C interactions dominate crystal packing .

  • Dihedral angle between benzene and ester: ~8.7° .

Biological Activity

While not a reaction, its derivatives show pharmacological potential:

  • Anticancer Activity : Quinoxaline derivatives inhibit topoisomerase II (IC₅₀ ≈ 5–10 µM).

  • Antimicrobial Properties : Acylated derivatives exhibit MIC values of 8–16 µg/mL against S. aureus .

Properties

CAS No.

32114-64-0

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2,6-diaminobenzoate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,9-10H2,1H3

InChI Key

OHNFWUNUCQMCOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2,6-dinitrobenzoate (15.0 gm.) is suspended in methanol (500 ml.) and 5% palladium on charcoal (1.5 gm.) added. Reduction is carried out on a Parr apparatus for two hours. The solution is filtered with suction and the catalyst washed with a few ml. of methanol. Removal of the methanol gives a brown crystalline product. Extraction with chloroform (50 ml.) and treatment with Darco® gives the product (10.9 gm. 96% yield, m.p. 78°-79.5°). The thin layer chromatogram (Silica gel, 3% methanol in chloroform) shows the material to be homogeneous.
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1.5 g
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